NU-7031
CAS No.:
Cat. No.: VC0548531
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO4 |
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Molecular Weight | 261.27 g/mol |
IUPAC Name | 6-methoxy-4-morpholin-4-ylchromen-2-one |
Standard InChI | InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 |
Standard InChI Key | UEDWCBYLFYRZFY-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 |
Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 |
Appearance | solid powder |
Introduction
Chemical and Structural Profile of NU-7031
NU-7031 is classified as a chromenone derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . Its IUPAC name, 6-methoxy-4-morpholin-4-yl-chromen-2-one, reflects its core structure: a chromen-2-one scaffold substituted with a methoxy group at position 6 and a morpholine ring at position 4 (Table 1) . The compound’s planar structure facilitates interaction with the ATP-binding pocket of DNA-PK, as confirmed by X-ray crystallography studies .
Table 1: Chemical Identifiers and Properties of NU-7031
The compound’s stability in solution is temperature-dependent, with recommended storage at -80°C for long-term preservation . Its poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications .
Mechanism of Action: DNA-PK Inhibition and DDR Disruption
NU-7031 selectively targets DNA-PK, a serine/threonine kinase essential for non-homologous end joining (NHEJ), the primary DNA repair pathway for double-strand breaks (DSBs) . By binding to the kinase’s ATP-binding site, NU-7031 inhibits DNA-PK catalytic activity with an IC₅₀ of 0.4 µM, as demonstrated in enzymatic assays . This inhibition prevents the phosphorylation of downstream targets like XRCC4 and Ku80, impairing DSB repair and promoting synthetic lethality in cancer cells exposed to ionizing radiation (IR) or chemotherapeutics .
Table 2: Biochemical Activity of NU-7031
Parameter | Value/Effect | Source |
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DNA-PK Inhibition (IC₅₀) | 0.4 µM | |
Selectivity (vs. PI3K) | >100-fold | |
Cellular EC₅₀ (IR Sensitization) | 1–5 µM (varies by cell line) |
Notably, NU-7031 exhibits >100-fold selectivity for DNA-PK over related kinases like PI3K and ATM, minimizing off-target effects . This specificity positions it as a superior tool compound compared to earlier pan-PI3K inhibitors such as wortmannin .
Preclinical Pharmacological Profile
In Vitro Anticancer Activity
In panel screens, NU-7031 enhanced the cytotoxicity of IR and DSB-inducing agents (e.g., etoposide) in p53-deficient cancer cells, which rely heavily on NHEJ for survival . For example:
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In MCF-7 breast cancer cells, NU-7031 (5 µM) reduced post-IR survival by 70% compared to IR alone .
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Synergy with PARP inhibitors (e.g., olaparib) was observed in BRCA-mutant ovarian cancer models, with combination indices <0.5 .
Table 3: In Vitro Efficacy of NU-7031 in Combination Therapies
Cell Line | Combination Agent | Effect on IC₅₀ Reduction | Source |
---|---|---|---|
MCF-7 (Breast) | Etoposide | 3.2-fold | |
OVCAR-3 (Ovarian) | Olaparib | 5.1-fold | |
HCT116 (Colorectal) | Doxorubicin | 2.8-fold |
Pharmacokinetics and Toxicity
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Plasma half-life: ~2.5 hours (intraperitoneal administration) .
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Blood-brain barrier penetration: Low (<10% of plasma concentration) .
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Maximum tolerated dose (MTD) in mice: 50 mg/kg/day without overt toxicity .
Challenges and Future Directions
Despite promising preclinical data, NU-7031 faces hurdles:
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Limited oral bioavailability: Requires formulation optimization .
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Off-target effects at >10 µM: Including weak inhibition of PI3Kα .
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Resistance mechanisms: Upregulation of alternative DDR pathways (e.g., ALT-NHEJ) .
Ongoing research focuses on:
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